molecular formula C16H23N3O3 B5753030 2-FURYL{4-[(4-METHYLPIPERAZINO)CARBONYL]PIPERIDINO}METHANONE

2-FURYL{4-[(4-METHYLPIPERAZINO)CARBONYL]PIPERIDINO}METHANONE

Cat. No.: B5753030
M. Wt: 305.37 g/mol
InChI Key: HWZKOLSXNSKPJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-FURYL{4-[(4-METHYLPIPERAZINO)CARBONYL]PIPERIDINO}METHANONE is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a furan ring, a piperidine ring, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FURYL{4-[(4-METHYLPIPERAZINO)CARBONYL]PIPERIDINO}METHANONE typically involves the reaction of furyl (-1-piperazinyl)methanone with various aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-FURYL{4-[(4-METHYLPIPERAZINO)CARBONYL]PIPERIDINO}METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-FURYL{4-[(4-METHYLPIPERAZINO)CARBONYL]PIPERIDINO}METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-FURYL{4-[(4-METHYLPIPERAZINO)CARBONYL]PIPERIDINO}METHANONE involves its interaction with specific molecular targets and pathways. It has been shown to inhibit human acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition leads to increased levels of acetylcholine, which can have various therapeutic effects, particularly in the treatment of neurodegenerative diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-FURYL{4-[(4-METHYLPIPERAZINO)CARBONYL]PIPERIDINO}METHANONE is unique due to its specific combination of a furan ring, a piperidine ring, and a piperazine moiety. This unique structure contributes to its distinct chemical reactivity and potential therapeutic applications .

Properties

IUPAC Name

[1-(furan-2-carbonyl)piperidin-4-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-17-8-10-19(11-9-17)15(20)13-4-6-18(7-5-13)16(21)14-3-2-12-22-14/h2-3,12-13H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZKOLSXNSKPJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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